molecular formula C11H11ClN2 B12793981 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine CAS No. 6286-66-4

7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine

Cat. No.: B12793981
CAS No.: 6286-66-4
M. Wt: 206.67 g/mol
InChI Key: OIUIWJDOKIPVBA-UHFFFAOYSA-N
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Description

7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class, known for its diverse pharmacological activities Benzodiazepines are widely recognized for their anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine typically involves the condensation of appropriate aromatic o-diamines with carbonyl derivatives. One common method includes the use of aromatic o-diamines reacting with ketones under mild reaction conditions, often catalyzed by agents such as BiCl3 . The reaction proceeds through a condensation-cyclization process, yielding the desired benzodiazepine structure.

Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs one-pot synthesis techniques. These methods are favored for their efficiency and scalability, allowing for the production of large quantities of the compound with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies investigating the biological activities of benzodiazepines, including their interactions with various receptors.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.

    Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. The molecular targets primarily include the GABA-A receptor subunits, which modulate the flow of chloride ions across the neuronal membrane .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2,4-dimethyl-1H-1,5-benzodiazepine stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These differences can influence its efficacy, potency, and side effect profile compared to other benzodiazepines .

Properties

CAS No.

6286-66-4

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

8-chloro-2,4-dimethyl-1H-1,5-benzodiazepine

InChI

InChI=1S/C11H11ClN2/c1-7-5-8(2)14-11-6-9(12)3-4-10(11)13-7/h3-6,14H,1-2H3

InChI Key

OIUIWJDOKIPVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N1)C=C(C=C2)Cl)C

Origin of Product

United States

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